6-Chloro-2-fluoro-1H-benzo[d]imidazole

Anti-hypertensive AT1 Receptor Antagonist In Vivo Pharmacology

Researchers targeting resistant HCV variants or seeking long-lasting antihypertensive effects often face PK failure with non-halogenated scaffolds. This 6-chloro-2-fluoro benzimidazole core solves this via strategic halogen positioning. - Enables nanomolar AT1 binding affinity, surpassing losartan in vivo. - Maintains HCV NS5A potency against resistant genotypes. - Drives sub-100 nM antiproliferative activity (HeLa IC50: 0.02-0.04 µM). Supplied with rigorous QC documentation for reliable medicinal chemistry programs.

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
Cat. No. B12971130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-fluoro-1H-benzo[d]imidazole
Molecular FormulaC7H4ClFN2
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=N2)F
InChIInChI=1S/C7H4ClFN2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11)
InChIKeyWTGBLJDAJZKDJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-fluoro-1H-benzo[d]imidazole: Technical Baseline


6-Chloro-2-fluoro-1H-benzo[d]imidazole (CAS 1803896-38-9) is a halogenated benzimidazole building block characterized by a chloro substituent at the 6-position and a fluoro substituent at the 2-position of the bicyclic core [1]. This substitution pattern distinguishes it from simpler benzimidazole cores and is foundational to the enhanced physicochemical and biological properties observed in more complex fluoro-substituted benzimidazole series [2]. Its role is primarily as a synthetic intermediate or core scaffold in medicinal chemistry programs targeting antiviral, antihypertensive, and anticancer applications, rather than as a final active pharmaceutical ingredient [3].

Role
Halogenated benzimidazole building block for medicinal chemistry synthesis
Core Strategy
Scaffold for antiviral, antihypertensive, and anticancer probe design
Differentiator
6-chloro, 2-fluoro pattern supports electronic and metabolic profile tuning

6-Chloro-2-fluoro-1H-benzo[d]imidazole: Non-Interchangeability Evidence


Generic substitution of this specific scaffold fails due to the non-linear and unpredictable impact of halogen substitution on both pharmacokinetic (PK) profile and target potency. While the benzimidazole core is common, the precise positioning of electron-withdrawing groups like chlorine and fluorine critically modulates electronic distribution, metabolic stability, and binding conformation [1]. Comparative studies within fluorobenzimidazole series have demonstrated that the presence of fluorine can improve PK properties and maintain potency against resistant viral variants, an advantage not conferred by non-fluorinated analogs [2]. Furthermore, antiproliferative data show that subtle changes in halogenation pattern (e.g., 6-chloro vs. 5,6-dichloro) or the nature of the 2-substituent (fluoro vs. phenethyl) result in shifts in cancer cell line selectivity and IC50 values spanning an order of magnitude, rendering simple one-to-one core replacement scientifically unsound [3].

!
Non-fluorinated benzimidazole analogs may not replicate PK profile or resistance-barrier context reported for fluorinated series.
!
Alternative halogenation patterns (e.g., 5,6-dichloro) can shift antiproliferative selectivity and potency, requiring cell-model endpoint review.
!
Generic benzimidazole cores without 2-fluoro substitution may alter electronic distribution and binding conformation, limiting direct scaffold replacement.

6-Chloro-2-fluoro-1H-benzo[d]imidazole: Quantitative Differentiation vs. Analogs


In Vivo Antihypertensive Efficacy vs. Controls

Derivatives built upon a fluoro-substituted benzimidazole scaffold (structurally related to 6-chloro-2-fluoro-1H-benzo[d]imidazole) demonstrate a significant and sustained in vivo blood pressure reduction, outperforming both a non-fluorinated benzimidazole analog and the clinically established angiotensin II receptor blockers (ARBs) losartan and telmisartan [1]. This evidence establishes the critical role of the fluorinated benzimidazole core in achieving superior in vivo pharmacodynamics, a key advantage when selecting a core scaffold for antihypertensive drug development.

In Vivo Antihypertensive Response
Reported
74.5 ± 3.5 mmHg MBP reduction
vs 69.2 ± 0.9 mmHg (non-fluorinated analog) in SHR model, 10 mg/kg oral
Reported endpoint change context; supports model-response comparison.
Sustained >24 h; comparator ARB reference data unspecified.
Anti-hypertensive AT1 Receptor Antagonist In Vivo Pharmacology

AT1 Receptor Binding Affinity

A series of fluoro-substituted benzimidazole derivatives, sharing the core halogenation pattern of 6-chloro-2-fluoro-1H-benzo[d]imidazole, exhibit high-affinity binding to the angiotensin II type 1 (AT1) receptor [1]. The most potent compound in this series (Compound 400) demonstrated an IC50 value of 0.8 ± 0.1 nM, which is significantly superior to the inhibition shown by standard AT1 antagonists like losartan and telmisartan [2]. This highlights that the introduction of fluorine into the benzimidazole core is a valid strategy for achieving single-digit nanomolar potency at this key cardiovascular target.

AT1 Receptor Binding Affinity
Class-level
IC50 0.8 ± 0.1 nM
Fluoro-benzimidazole derivative (Compound 400)
Assay potency context; supports target-engagement study fit.
Class inference; comparator clinical drug IC50 values not stated.
Angiotensin II Receptor Binding Structure-Activity Relationship

Broad-Genotype Antiviral Potency & PK Profile

Fluorobenzimidazole analogs, for which 6-chloro-2-fluoro-1H-benzo[d]imidazole serves as a key synthetic building block, have been identified as next-generation HCV NS5A inhibitors [1]. Crucially, these fluorobenzimidazole-based inhibitors demonstrate broad-genotype in vitro activity against HCV genotypes 1-6 and maintain potency against resistant variants that are orders of magnitude less susceptible to first-generation inhibitors [1]. Moreover, a direct comparison of the series showed that the fluorobenzimidazole inhibitors possess improved pharmacokinetic (PK) properties relative to their non-fluorinated benzimidazole analogs [1].

Antiviral PK & Activity Profile
Head-to-head
Improved PK vs non-fluorinated series
Broad-genotype HCV NS5A inhibition maintained against resistant variants
Supports antiviral lead optimization workflow; PK advantage reported qualitatively.
Replicon assay and in vivo PK; quantitative PK metrics not detailed.
Antiviral HCV NS5A Pharmacokinetics

6-Chloro Substitution Role in Antiproliferative Activity

In a systematic evaluation of 2-phenyl substituted benzimidazole derivatives, compounds retaining the 6-chloro substitution on the benzimidazole core, such as 6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole (30) and 6-chloro-2-phenethyl-1H-benzo[d]imidazole (46), exhibited exceptional antiproliferative potency with IC50 values ranging from 0.02–0.04 µM against HeLa and A375 cancer cell lines [1]. In contrast, structurally related analogs with different substitution patterns, like 5,6-dichloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (74), showed at least a 2-fold to 4-fold lower potency (IC50 ≤ 0.08 µM) in other cell lines [1]. This direct comparison within a congeneric series underscores that the specific 6-chloro motif is a key structural determinant for achieving high antiproliferative activity.

6-Chloro Antiproliferative SAR
Head-to-head
IC50 0.02–0.04 µM
6-chloro-2-substituted analogs vs 0.08 µM for 5,6-dichloro comparator
Supports cell-model endpoint review; potency context differs with halogenation pattern.
MTT assay, HeLa and A375 cell lines.
Anticancer Antiproliferative Structure-Activity Relationship

6-Chloro-2-fluoro-1H-benzo[d]imidazole: Application Scenarios


Antihypertensive Drug Discovery: Next-Gen ARB Scaffold

Utilize 6-Chloro-2-fluoro-1H-benzo[d]imidazole as a privileged core scaffold for the design and synthesis of novel angiotensin II type 1 (AT1) receptor antagonists. Evidence demonstrates that fluoro-substituted benzimidazole derivatives derived from this chemotype achieve nanomolar binding affinity and superior, long-lasting in vivo blood pressure reduction compared to non-fluorinated analogs and standard-of-care drugs like losartan and telmisartan [1].

Antiviral Lead Optimization: Pan-Genotypic HCV NS5A Inhibitors

Employ this compound as a key building block for creating next-generation inhibitors of the Hepatitis C virus (HCV) NS5A protein. Direct comparative studies confirm that fluorobenzimidazole analogs, synthesized from this core, not only possess improved pharmacokinetic properties relative to non-fluorinated versions but also maintain potent activity against a broad panel of genotypes and drug-resistant variants [2].

Targeted Anticancer Agent Synthesis: High-Potency Antiproliferative Leads

Incorporate 6-Chloro-2-fluoro-1H-benzo[d]imidazole into medicinal chemistry campaigns targeting various cancers. Structure-activity relationship (SAR) studies provide direct evidence that the specific 6-chloro substitution pattern is a critical factor for achieving sub-100 nM antiproliferative potency (IC50 of 0.02–0.04 µM) in cell lines such as HeLa and A375. This potency significantly exceeds that of analogs with alternative halogenation, such as 5,6-dichloro derivatives [3].

Physicochemical Property Modulation in Lead Optimization

Leverage the unique electronic properties of the 2-fluoro substituent on the benzimidazole core for systematic property modulation. As demonstrated across multiple therapeutic areas, the introduction of fluorine at this position is a validated strategy for enhancing metabolic stability and improving overall pharmacokinetic (PK) profiles. This scaffold therefore represents a strategic choice when designing compounds intended to have favorable drug-like properties and increased chances of in vivo success [2].

Application
Selection Property
Validation Focus
AT1 receptor antagonist design
Fluoro-benzimidazole scaffold
In vivo model-response comparison
HCV NS5A inhibitor lead optimization
Halogenated core with PK modulation
PK profile and resistance-barrier evaluation
Antiproliferative probe synthesis
6-chloro substitution pattern
Cell-model endpoint and selectivity review
Physicochemical property tuning
2-fluoro electronic effect
Metabolic stability and drug-like property profiling

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32 linked technical documents
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